

# TYRA-300: A Paradigm Shift in FGFR3-Targeted Therapy? A Comparative Analysis

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## Compound of Interest

Compound Name: TYRA-300

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In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical treatment modality for various solid tumors harboring FGFR genetic alterations. While pan-FGFR inhibitors have demonstrated clinical benefit, their utility is often hampered by off-target toxicities. **TYRA-300**, a novel, orally administered, selective FGFR3 inhibitor, is poised to address this challenge. This guide provides a comprehensive comparison of **TYRA-300** with established pan-FGFR inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

## Mechanism of Action: The Advantage of Selectivity

FGFR signaling is a crucial pathway regulating cell proliferation, differentiation, and survival. In several cancers, including urothelial and cholangiocarcinoma, alterations in the FGFR genes can lead to oncogenic signaling. Pan-FGFR inhibitors block the activity of multiple FGFR isoforms (FGFR1, 2, 3, and 4). While effective against tumors driven by FGFR alterations, this broad inhibition can lead to toxicities associated with the inhibition of FGFR1 and FGFR2, such as hyperphosphatemia and retinal disorders.

**TYRA-300** is designed as a selective inhibitor of FGFR3, aiming to provide a more favorable therapeutic window by minimizing off-target effects while retaining potent anti-tumor activity in FGFR3-driven cancers.<sup>[1][2]</sup> Preclinical data suggests that **TYRA-300** is also designed to be agnostic to the FGFR3 gatekeeper mutations, which can confer resistance to other FGFR inhibitors.<sup>[1]</sup>

## Preclinical Efficacy: A Quantitative Comparison

The selectivity of **TYRA-300** for FGFR3 is evident in preclinical cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **TYRA-300** compared to several pan-FGFR inhibitors against different FGFR isoforms in Ba/F3 cells. Lower IC50 values indicate greater potency.

Inhibitor	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	Fold Selectivit y for FGFR3 vs FGFR1	Fold Selectivit y for FGFR3 vs FGFR2
TYRA-300	113	34.9	1.8	98.4	63x	19x
Erdafitinib	5.5	1.8	1.3	17.7	4.2x	1.4x
Futibatinib	3.9	1.0	0.8	6.1	4.9x	1.3x
Pemigatini b	12.3	4.3	5.2	142	2.4x	0.8x
Infigratinib	15.3	5.8	6.9	459	2.2x	0.8x

Data from Ba/F3 Cellular IC50 assays as presented by Tyra Biosciences.[\[2\]](#)[\[3\]](#)

## Clinical Efficacy and Safety: Emerging Data

Interim data from the Phase 1/2 SURF301 study of **TYRA-300** in heavily pre-treated patients with metastatic urothelial carcinoma (mUC) harboring FGFR3 alterations have shown promising anti-tumor activity and a favorable safety profile.[\[4\]](#)[\[5\]](#)

Drug (Trial)	Indication	Patient Population	ORR	DCR	Key Adverse Events (Grade ≥3)
TYRA-300 (SURF301, Phase 1 interim)	FGFR3+ mUC	Heavily pre-treated (76% ≥3 prior lines)	54.5% (at ≥90 mg QD)	100% (at ≥90 mg QD)	Diarrhea (DLT at 90 mg), increased ALT. No Grade ≥4 TRAEs reported. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Erdafitinib (BLC2001, Phase 2)	FGFR2/3-altered mUC	Previously treated	40%	80%	Stomatitis, hyponatremia, hyperphosphatemia, central serous retinopathy. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Pemigatinib (FIGHT-202, Phase 2)	FGFR2-fusion/rearrangement Cholangiocarcinoma	Previously treated	37%	82%	Hyperphosphatemia, hypophosphatemia, arthralgia. <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Infgratinib (Phase 2)	FGFR2-fusion Cholangiocarcinoma	Previously treated	23.1%	84.3%	Hyperphosphatemia, stomatitis, fatigue, alopecia. <a href="#">[13]</a> <a href="#">[14]</a>

Futibatinib (FOENIX- CCA2, Phase 2)	FGFR2- fusion/rearran- gement Cholangiocar- cinoma	Previously treated	42%	82.5%	Hyperphosph- atemia, increased AST/ALT, stomatitis.[15] [16][17][18]
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ORR: Objective Response Rate; DCR: Disease Control Rate; mUC: metastatic Urothelial Carcinoma; DLT: Dose-Limiting Toxicity; TRAE: Treatment-Related Adverse Event; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data is from respective clinical trials and may not be directly comparable due to differences in study design and patient populations.

## Experimental Protocols

The evaluation of FGFR inhibitors involves a series of preclinical and clinical studies to determine their efficacy and safety. Below are generalized protocols for key experiments.

### In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific FGFR kinase by 50%.

Methodology:

- Reagents: Recombinant human FGFR kinase domains (FGFR1, FGFR2, FGFR3, FGFR4), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., **TYRA-300**).
- Procedure: A fluorescence-based assay, such as Lanthascreen™ or ADP-Glo™, is commonly used.[19][20][21]
  - A serial dilution of the inhibitor is prepared in DMSO.
  - The inhibitor dilutions are added to the wells of a microplate.
  - A solution containing the recombinant FGFR kinase and the substrate in a kinase assay buffer is added to the wells.

- The kinase reaction is initiated by adding ATP. The final ATP concentration is typically close to its Michaelis constant ( $K_m$ ) value for the specific kinase.
- The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
- The reaction is stopped, and the signal (e.g., fluorescence or luminescence), which correlates with kinase activity, is measured using a plate reader.
- Data Analysis: The data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the  $IC_{50}$  value.[\[22\]](#)

## Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Methodology:

- Cell Lines: Ba/F3 cell lines engineered to express specific FGFR fusions or mutations are commonly used.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to attach overnight.
  - The cells are then treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
  - After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorescence-based assay (e.g., MTS, CellTiter-Glo®).
- Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability relative to the vehicle control is calculated. The  $IC_{50}$  value for cell proliferation is determined by plotting the percent viability against the inhibitor concentration.

## In Vivo Tumor Xenograft Model

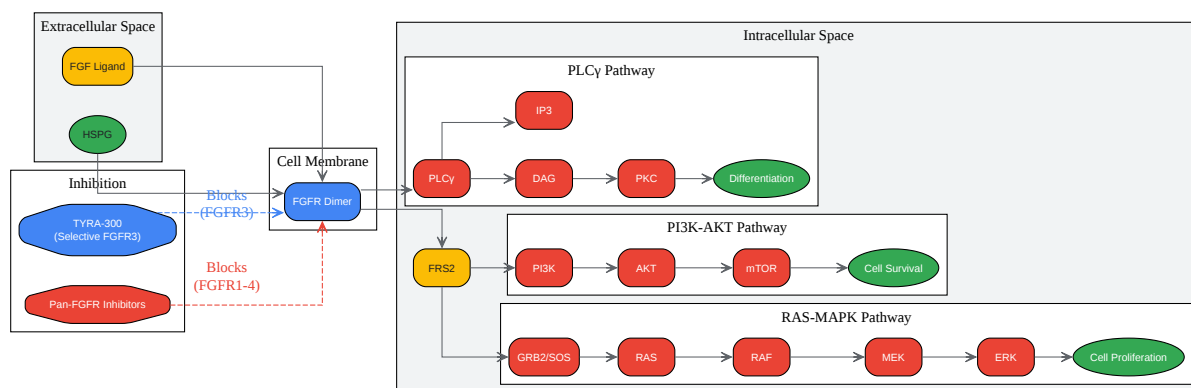
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Procedure:
  - Human cancer cells with FGFR alterations or patient-derived xenografts (PDXs) are implanted subcutaneously into the mice.[\[23\]](#)[\[24\]](#)
  - Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - The treatment group receives the inhibitor (e.g., **TYRA-300**) orally at a specified dose and schedule. The control group receives a vehicle.
  - Tumor volume is measured regularly (e.g., twice a week) using calipers.
  - At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
- Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treatment group to the control group (e.g., tumor growth inhibition, TGI).

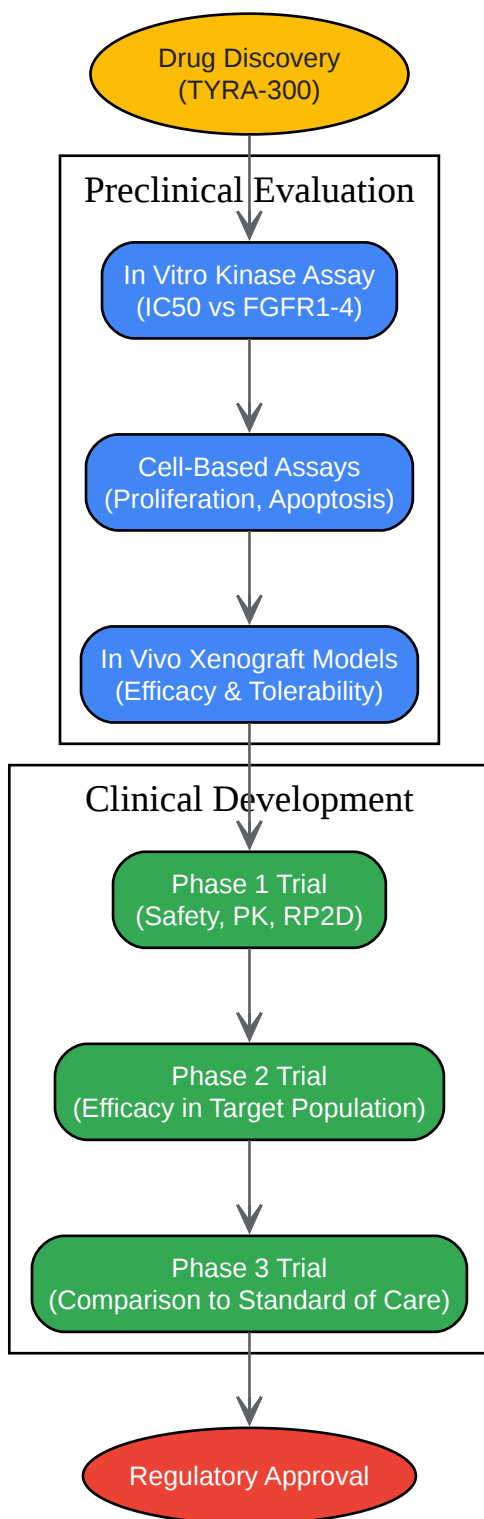
## Visualizing the Science

To better understand the context of **TYRA-300**'s mechanism and evaluation, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.



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Caption: FGFR signaling pathway and points of inhibition.



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